5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with an ethoxy phenyl alkyne to form the 1,2,4-triazole ring, a process known as a click reaction. The bromophenyl and ethoxyphenyl groups could be introduced in earlier steps by reacting the appropriate phenyl halide with a base .Chemical Reactions Analysis
As a triazole, this compound could participate in various chemical reactions. The thiol group could be oxidized to form a disulfide bond if another thiol is present. The bromine atom on the bromophenyl group makes that carbon more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight significantly. The ethoxy group would make it somewhat polar, potentially affecting its solubility in various solvents .Scientific Research Applications
Corrosion Inhibition
One notable application of triazole derivatives, similar in structure to 5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, is in corrosion inhibition. For instance, a study demonstrated the synthesis and characterization of a novel triazole-based compound showing significant corrosion inhibition efficiency for mild steel in a corrosive environment. The compound was analyzed using various spectroscopic techniques and demonstrated superior performance in protecting mild steel against corrosion, with adsorption fitting well to a Langmuir isotherm model (Al-amiery et al., 2020).
Anticancer Activity
Triazole derivatives also show potential in anticancer activity. Research involving the synthesis of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives explored their anticancer efficacy. These compounds were evaluated against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, and leukemia, among others. The study provided insights into the chemical structure and biological activity, revealing promising leads for further anticancer drug development (Bekircan et al., 2008).
Antiproliferative Activity
Another study focused on the synthesis and antiproliferative activity of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles, derived from 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The compounds were characterized and evaluated for their antiproliferative activity, with one showing notable promise. This research underscores the potential of triazole derivatives in developing new treatments for cancer (Narayana et al., 2010).
Safety and Hazards
Future Directions
The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of the triazole ring, which is a common feature in many pharmaceuticals .
Properties
IUPAC Name |
3-(4-bromophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMFXQZKVBDUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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